3-Chloro-4-(hexyloxy)benzoic acid
Description
3-Chloro-4-(hexyloxy)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 3-position and a hexyloxy (C₆H₁₃O) group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₇ClO₃, with a molecular weight of 256.73 g/mol. This compound is structurally designed to balance hydrophobicity (via the hexyloxy chain) and reactivity (via the chlorine and carboxylic acid groups).
The hexyloxy chain’s intermediate length positions this compound between shorter-chain variants (e.g., butyloxy) and longer-chain derivatives (e.g., tetradecyloxy), influencing properties such as solubility, thermal stability, and mesophase behavior in liquid crystals. Its applications may span materials science (e.g., liquid crystals) and pharmaceutical intermediates, though specific uses require further exploration.
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-chloro-4-hexoxybenzoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16) |
InChI Key |
CDZINMJYMBCTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Trends :
- Longer alkoxy chains increase hydrophobicity and reduce melting points, enhancing compatibility with non-polar matrices.
- Intermediate chains (e.g., hexyloxy) balance flexibility and thermal stability, making them suitable for supramolecular materials .
Substituted Halogen and Functional Group Variants
Modifications at the 3- and 4-positions significantly alter reactivity and applications:
Key Trends :
- Electron-withdrawing groups (e.g., -CF₃, -F) increase carboxylic acid acidity, favoring use in reactive intermediates.
- Hydroxyl or hydroxymethyl groups enhance hydrogen bonding, relevant to biological activity .
Structural Analogues with Mixed Substituents
Compounds with additional functional groups demonstrate diverse reactivity:
Key Trends :
- Mixed substituents (e.g., -Cl, -F, -OH) enable tailored electronic and steric effects for targeted applications.
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